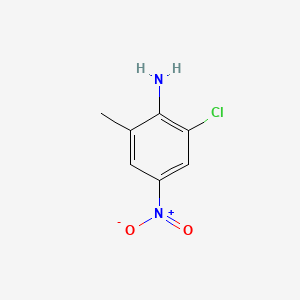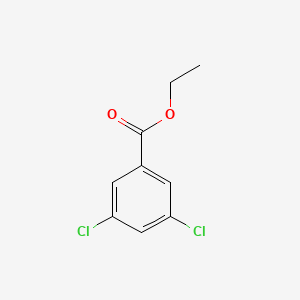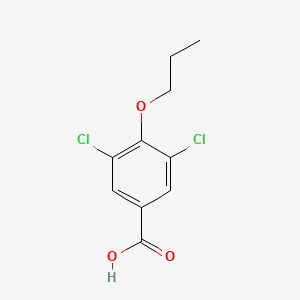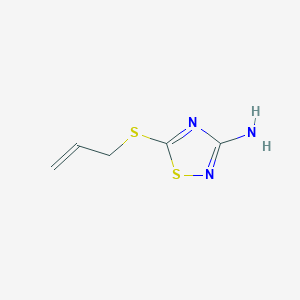
4'-Chloro-3'-(trifluoromethyl)acetophenone
Overview
Description
4’-Chloro-3’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H6ClF3O and a molecular weight of 222.59 . It is also known by the IUPAC name 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-3’-(trifluoromethyl)acetophenone consists of a phenyl ring substituted with a chloro group at the 4’ position and a trifluoromethyl group at the 3’ position. The phenyl ring is also attached to an acetyl group .Physical And Chemical Properties Analysis
4’-Chloro-3’-(trifluoromethyl)acetophenone is a solid at room temperature . It has a boiling point of 61-63°C and a melting point of 97°C .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as a valuable intermediate in organic synthesis. It’s particularly useful in the α-bromination reaction of carbonyl compounds, which is a significant process in organic chemistry. The α-brominated products derived from bromoacetophenone are crucial intermediates for synthesizing pharmaceuticals, pesticides, and other chemicals .
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized and studied for their analgesic potential . These studies involve characterizing the derivatives through various physical and spectral methods, aiming to design pharmacophore models for analgesic drugs .
Chemical Education
The compound has been applied in experimental teaching for chemistry students. It provides a practical example for students to engage in innovative experiments, enhancing their understanding of organic reaction principles and fostering scientific literacy .
Enantioselective Reactions
4’-Chloro-3’-(trifluoromethyl)acetophenone: is used in enantioselective reactions, such as the addition of dialkylzinc mediated by chiral ligands. This application is crucial for producing enantiomerically pure substances, which are important in the development of certain pharmaceuticals .
Spectroscopy
The compound’s phosphorescence emission spectra have been studied using pulsed source phosphorimetry. This research is relevant for understanding the photophysical properties of organic molecules, which can be applied in developing new materials for optoelectronics .
Safety and Handling in Chemical Processes
It’s also important to consider the safety and handling information of this compound. It has specific storage and handling requirements due to its classification under certain hazard statements, which must be adhered to in research and industrial applications .
Innovation in Experimental Design
The compound has been used to demonstrate the effects of reaction time, temperature, and dosage of brominating agents in the bromination of acetophenone derivatives. This showcases the compound’s role in optimizing experimental conditions for better yields and safety .
Safety and Hazards
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMUXTXDHJBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378750 | |
| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3'-(trifluoromethyl)acetophenone | |
CAS RN |
129825-11-2 | |
| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)


![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B1586538.png)


![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1586541.png)
